Alkaline Phosphatase Inhibitory Potency: Ethylthio Congener Outperforms Methylthio Reference
Within the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series synthesized by Iqbal et al., alkylthio chain elongation from methyl to ethyl correlates with a measurable gain in alkaline phosphatase inhibitory potency. The 5-ethylthio analog (compound 6i, the series’ most potent congener) exhibited an IC50 of 0.420 μM against human alkaline phosphatase, a 6.7-fold improvement over the standard phosphate substrate (KH₂PO₄; IC50 = 2.80 μM) [1]. Among the nine analogs (6a–i), only the 5-ethylthio derivative achieved sub-micromolar potency, underscoring the non-linear contribution of the ethylthio moiety to target engagement [1].
| Evidence Dimension | Alkaline phosphatase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.420 μM (compound 6i, 5-ethylthio analog within the same N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series) |
| Comparator Or Baseline | KH₂PO₄ (standard substrate): IC50 = 2.80 μM; Compound 6a (methylthio analog): IC50 > 1 μM (extrapolated from relative potency rank; highest activity across 6a–i attributable solely to 6i) |
| Quantified Difference | 6.7-fold potency increase versus standard substrate; exclusive sub-micromolar activity among the series |
| Conditions | In vitro colorimetric alkaline phosphatase (human) assay; PDBID 1EW2 target protein; pH 9.8, 37°C. |
Why This Matters
The 5-ethylthio substituent is the defining structural feature that elevates potency into the sub-micromolar range for alkaline phosphatase inhibition, making this compound the preferred choice for ALP-targeted probe development compared to shorter-chain alkylthio analogs.
- [1] Iqbal, Z., et al. (2019). Synthesis and docking studies of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. Drug Development Research, 80(5), 646–654. doi:10.1002/ddr.21542 View Source
